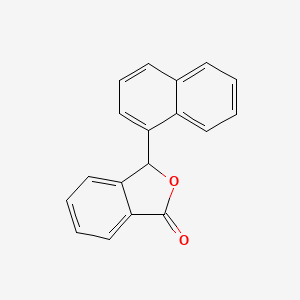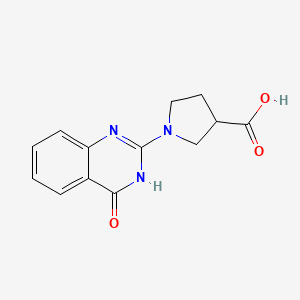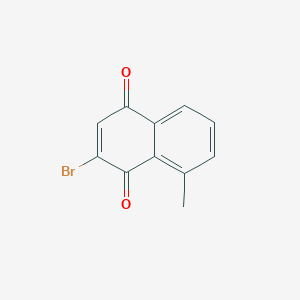
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzyl group, a cyclohexenyl group, and a pyrrolidinone ring, making it an interesting subject for research and application in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpyrrolidin-2-one with cyclohex-1-en-1-yl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the benzyl or cyclohexenyl groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with new functional groups replacing the benzyl or cyclohexenyl groups.
Scientific Research Applications
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyrrolidin-2-one: Lacks the cyclohexenyl group but shares the pyrrolidinone and benzyl moieties.
3-(Cyclohex-1-en-1-yl)pyrrolidin-2-one: Lacks the benzyl group but contains the cyclohexenyl and pyrrolidinone moieties.
1-Benzyl-3-(cyclohexyl)pyrrolidin-2-one: Similar structure but with a saturated cyclohexyl group instead of the cyclohexenyl group.
Uniqueness
1-Benzyl-3-(cyclohex-1-en-1-yl)pyrrolidin-2-one is unique due to the combination of the benzyl, cyclohexenyl, and pyrrolidinone groups This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
CAS No. |
911721-81-8 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
1-benzyl-3-(cyclohexen-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H21NO/c19-17-16(15-9-5-2-6-10-15)11-12-18(17)13-14-7-3-1-4-8-14/h1,3-4,7-9,16H,2,5-6,10-13H2 |
InChI Key |
NSNNOOKXGDPCTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2CCN(C2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Fluorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11860089.png)


![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11860116.png)


![Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B11860124.png)
![4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B11860128.png)



![6-Methoxy-1,3,9-trimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11860161.png)

